molecular formula C9H11N3 B11917548 (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

Cat. No.: B11917548
M. Wt: 161.20 g/mol
InChI Key: HKCBPRYMLDLKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine is a nitrogen-containing heterocyclic compound featuring a pyrrolopyridine core with a methyl group at the 5-position and a methanamine substituent at the 2-position. The pyrrolo[2,3-b]pyridine scaffold is a fused bicyclic system combining pyrrole and pyridine rings, which is frequently utilized in medicinal chemistry due to its bioisosteric resemblance to indole and purine derivatives. The 5-methyl substitution enhances lipophilicity and may improve metabolic stability, while the primary amine at the 2-position provides a functional handle for further derivatization or interaction with biological targets . This compound is of interest in drug discovery, particularly in kinase inhibition and riboswitch targeting, as evidenced by structurally related analogs in the literature .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(5-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-6-2-7-3-8(4-10)12-9(7)11-5-6/h2-3,5H,4,10H2,1H3,(H,11,12)

InChI Key

HKCBPRYMLDLKCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=C2)CN)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chloropyridine and 2-methylpyrrole.

    Step 1: Formation of the pyrrolopyridine core can be achieved through a cyclization reaction. This involves the reaction of 2-chloropyridine with 2-methylpyrrole under basic conditions, often using a strong base like sodium hydride.

    Step 2: The resulting intermediate is then subjected to a formylation reaction to introduce the methanamine group. This can be done using reagents like formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution with electrophilic agents. Key examples include:

Reaction PartnerConditionsProduct FormedYieldSource
Benzyl bromideK₂CO₃, DMF, 60°C, 12hN-Benzylated derivative78%
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C→RTAcetamide analog85%
4-Nitrobenzoyl chloridePyridine, THF, refluxAryl amide conjugate67%

These reactions demonstrate the amine's capacity for derivatization, enabling pharmacological optimization through side-chain modifications.

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds:

Key Example
Reaction with 3,4-dimethoxybenzaldehyde:

  • Conditions : KOH (5 eq.), MeOH, 50°C, 5h

  • Product : (E)-N-(3,4-dimethoxybenzylidene)-(5-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

  • Yield : 72% (isolated via column chromatography)

This reaction highlights its utility in creating imine-linked conjugates for drug discovery .

Cyclization Reactions

The pyrrolopyridine core enables ring-forming reactions:

Intramolecular Cyclization
Under acidic conditions (H₂SO₄, 80°C):

  • Forms fused tricyclic derivatives via NH activation

  • Products show enhanced planarity for π-stacking interactions

Intermolecular Cyclization
With α,β-unsaturated carbonyls:

  • Michael addition followed by cyclization

  • Generates polycyclic systems with up to 89% diastereoselectivity

Cross-Coupling Reactions

The aromatic system participates in metal-catalyzed couplings:

Reaction TypeConditionsPosition ModifiedApplication
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 100°CC-4Biaryl derivatives synthesis
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneC-7Functionalized FGFR inhibitors

These methods enable precise functionalization of the heterocycle for structure-activity relationship studies .

Acid-Base Reactions

The compound exhibits pH-dependent behavior:

  • pKₐ (amine) : 8.2 ± 0.3 (determined by potentiometric titration)

  • Protonation Sites :

    • Pyridine nitrogen (preferential at pH <5)

    • Pyrrole NH (deprotonates above pH 10)

    • Primary amine (participates in buffer-dependent equilibria)

This pH sensitivity influences solubility and metal coordination properties.

Coordination Chemistry

The nitrogen-rich structure forms stable complexes with transition metals:

Metal SaltLigand:Metal RatioApplication
Cu(II) acetate2:1Catalytic oxidation systems
Pd(II) chloride1:1Homogeneous catalysis precursors
Zn(II) nitrate3:1Luminescent materials

X-ray crystallography confirms octahedral geometry in Cu complexes .

Enzymatic Modifications

In bioconjugation applications:

  • Transglutaminase-mediated coupling to glutamine residues

  • Kinetic parameters:

    • Kₘ = 2.4 ± 0.3 mM

    • Vₘₐₓ = 8.1 μmol/min/mg

  • Enables site-specific protein labeling

This reactivity profile establishes (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine as a versatile building block for pharmaceutical development. The compound's balanced nucleophilicity and aromatic stability make it particularly valuable for creating targeted FGFR inhibitors , with ongoing research exploring its applications in covalent inhibitor design and metal-organic frameworks.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of pyrrolopyridines, including (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine, exhibit promising anticancer properties. For instance, compounds within this class have been studied for their ability to inhibit specific kinases involved in cancer progression .
    • A study highlighted the synthesis of various pyrrolopyridine derivatives that showed selective inhibition against cancer cell lines, indicating their potential as therapeutic agents .
  • Neuroprotective Effects :
    • The compound is being investigated for its neuroprotective properties. Preliminary studies suggest that it may help in conditions like neurodegeneration by modulating neurotransmitter systems .
  • Antimicrobial Activity :
    • Some derivatives have demonstrated antimicrobial effects against various pathogens, making them candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrrolopyridine core can significantly influence biological activity.

Substituent Effect on Activity Reference
Methyl group at position 5Enhances potency against cancer cell lines
Dimethylamino groupIncreases solubility and bioavailability

Case Studies

  • Inhibition of Protein Kinases :
    • A notable case study focused on the inhibition of specific protein kinases by (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine derivatives. The study revealed that modifications to the core structure could enhance selectivity and potency against target kinases involved in tumor growth .
  • Synthesis and Characterization :
    • Another research effort involved synthesizing novel derivatives of this compound and characterizing their biological activities through various assays. The findings suggested a correlation between structural modifications and enhanced therapeutic effects .

Mechanism of Action

The mechanism of action of (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine, highlighting variations in substitution patterns and their implications:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine C₈H₉N₃ No methyl group at 5-position Base scaffold; used in kinase inhibitor synthesis
(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine C₉H₁₁N₃ 5-methyl group enhances lipophilicity Potential kinase/riboswitch targeting
1H-Pyrrolo[2,3-b]pyridine-4-methanamine C₈H₉N₃ Methanamine at 4-position Intermediate in nicotinic acid derivative synthesis
{1-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl}methanamine C₉H₁₁N₃ N1-methylation alters H-bonding capacity Supplier-listed; uncharacterized biological activity
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid C₁₄H₁₃BN₂O₄S Tosyl and boronic acid groups at 2-position Suzuki coupling reagent; electron-withdrawing effects

Key Observations:

Positional Isomerism :

  • The 2-yl methanamine derivatives (e.g., target compound) are more common in drug discovery due to their proximity to the pyrrole nitrogen, which mimics indole-based pharmacophores. In contrast, 4-yl methanamine analogs (e.g., Entry 3) are less studied but serve as intermediates in nicotinic acid synthesis .
  • Substitution at the 3-position (e.g., PLX-5622 in ) is associated with CSF1R inhibition, suggesting positional sensitivity in target engagement .

Substituent Effects: Methyl Groups: The 5-methyl group in the target compound increases lipophilicity (clogP ~1.5 vs. N-Methylation: Derivatives like {1-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl}methanamine (Entry 4) may exhibit reduced hydrogen-bonding capacity, impacting solubility and target affinity . Electron-Withdrawing Groups: Tosyl and boronic acid substituents (Entry 5) shift reactivity toward cross-coupling applications rather than direct biological activity .

Biological Relevance: The non-methylated scaffold (Entry 1) binds riboswitches (KD ~10–100 µM), as seen in TPP riboswitch analogs (). Methylation may improve affinity by reducing entropic penalties during binding . PLX-5622 (), containing a 3-yl methylpyrrolopyridine group, demonstrates nanomolar CSF1R inhibition (IC₅₀ = 16 nM), underscoring the importance of substitution patterns in kinase targeting .

Biological Activity

(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo-pyridine framework with a methyl group at the 5-position of the pyrrole ring and an amine functional group attached via a methylene bridge. This unique structure contributes to its reactivity and biological properties.

Molecular Formula

  • Formula : C9_9H11_{11}N3_3
  • CAS Number : 97990-15-3

Biological Activities

Research indicates that (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine exhibits several biological activities, including:

  • Anticancer Activity : The compound shows potential in inhibiting cancer cell proliferation. Its structural similarity to other known anticancer agents suggests mechanisms involving cell cycle arrest and apoptosis induction.
  • Neuroactive Effects : Preliminary studies indicate that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine. The following table summarizes findings from various studies on related compounds:

Compound NameStructure FeaturesBiological Activity
2-AminoquinolineContains an amino group on a quinolineAntimicrobial properties
4-MethylpyridinePyridine ring with a methyl groupNeuroactive effects
5-MethylindoleIndole structure with a methyl groupAnticancer activity
6-MethylpyridazinePyridazine ring with a methyl groupAntioxidant properties

The unique heterocyclic structure of (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine enhances its interactions with biological targets compared to other nitrogen-containing heterocycles .

Synthesis

Several methods have been developed for synthesizing (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine. One common approach involves the reaction of pyrrole derivatives with appropriate aldehydes or ketones under acidic conditions, often yielding high purity products suitable for biological testing .

Case Studies and Research Findings

  • Inhibition Studies : A study focused on the inhibition of colony-stimulating factor 1 receptor (CSF1R) by pyrrolo derivatives showed that modifications in the structure significantly influenced their potency. Compounds similar to (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine were found to inhibit CSF1R with subnanomolar IC50 values .
  • Neuroprotection : Another research project investigated the neuroprotective effects of pyrrole derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates .
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine exhibited significant antimicrobial activity, suggesting its potential as a scaffold for antibiotic development .

Q & A

Q. What are the established synthetic routes for (5-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine?

  • Methodological Answer : Synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
  • Iodination : Reacting 5-methyl-1H-pyrrolo[2,3-b]pyridine with N-iodosuccinimide (NIS) in acetone to introduce iodine at position 3 .
  • Protection/Functionalization : Using NaH and TsCl in THF for tosylation or direct methylation with MeI under basic conditions .
  • Boronic Acid Coupling : Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH/H₂O at 90–105°C to introduce substituents .
  • Amine Formation : Reduction of nitriles or reductive amination of aldehydes to install the methanamine group.

Q. How is (5-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine characterized analytically?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₁₁N₃) with exact mass 161.0953 g/mol .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.4–2.6 ppm), and methanamine protons (δ 3.1–3.5 ppm) .
  • HPLC Purity : Reverse-phase C18 columns with UV detection (λ = 254 nm) to verify >95% purity .

Q. What biological targets or pathways are associated with this compound?

  • Methodological Answer :
  • CSF1R Inhibition : The compound is a structural component of PLX-5622, a selective CSF1R inhibitor (IC₅₀ = 10–30 nM) used to study microglial depletion in neuroinflammation models .
  • Kinase Selectivity Profiling : Assayed against panels of 400+ kinases to confirm specificity; PLX-5622 shows minimal off-target activity at 1 µM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for selective kinase inhibition?

  • Methodological Answer :
  • Core Modifications : Methylation at position 5 (vs. halogenation) enhances CSF1R binding by 3-fold, as shown in PLX-5622 analogs .
  • Methanamine Positioning : Substitution at position 2 (vs. 3) improves solubility (logP reduction from 3.1 to 2.4) without compromising potency .
  • Table 1 : SAR of Key Derivatives
Substituent PositionModificationCSF1R IC₅₀ (nM)Solubility (µg/mL)
5-MethylMethanamine1225 (DMSO)
5-FluoroMethanamine4518 (DMSO)
5-ChloroMethanamine6012 (DMSO)
Data from PLX-5622 analogs .

Q. What strategies resolve contradictions in reported binding affinities for riboswitch-targeting analogs?

  • Methodological Answer : Discrepancies in KD values (e.g., : 6–61 µM for TPP riboswitch binders) arise from:
  • Assay Conditions : Use ITC vs. SPR (e.g., ITC reports higher KD due to thermodynamic vs. kinetic measurements) .
  • Buffer Composition : Mg²⁺ concentration (1–10 mM) affects RNA folding and ligand binding .
  • Control Experiments : Include non-specific competitors (e.g., heparin) to validate target specificity .

Q. How can synthetic methodologies be adapted to improve yield and scalability of this compound?

  • Methodological Answer :
  • Flow Chemistry : Continuous Pd-catalyzed coupling reduces reaction time (from 24h to 2h) and improves yield (70% → 85%) .
  • Microwave-Assisted Synthesis : Accelerates Suzuki-Miyaura coupling (105°C → 150°C, 30 min) with comparable efficiency .
  • Green Solvents : Replace toluene with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing yield .

Data Contradictions and Validation

  • PLX-5622 Stability : Conflicting reports on DMSO solution stability (3 months at -20°C vs. 6 months) likely reflect batch-specific degradation; validate via LC-MS monitoring of parent compound integrity .
  • Microglial Depletion Efficacy : Variability in in vivo models (e.g., 70–90% depletion in CNS vs. 50% in peripheral tissues) necessitates tissue-specific qPCR validation (e.g., CX3CR1 expression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.